molecular formula C17H11ClN2 B14291803 5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine CAS No. 112959-08-7

5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine

Cat. No.: B14291803
CAS No.: 112959-08-7
M. Wt: 278.7 g/mol
InChI Key: UQEHLFFDIYKZKM-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine is a heterocyclic compound that features a fused indeno-pyrimidine structure with a chlorophenyl substituent. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with indan-1,3-dione to form an intermediate, which is then cyclized with guanidine to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and automated systems are often employed to ensure consistent product quality and to minimize production costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine involves its interaction with various molecular targets. It can inhibit enzymes such as dihydrofolate reductase, thereby blocking the biosynthesis of nucleotides essential for DNA synthesis and cell division . This inhibition leads to the disruption of cellular processes, making it effective against rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine is unique due to its fused indeno-pyrimidine structure, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other pyrimidine derivatives, potentially leading to novel therapeutic applications.

Properties

CAS No.

112959-08-7

Molecular Formula

C17H11ClN2

Molecular Weight

278.7 g/mol

IUPAC Name

5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine

InChI

InChI=1S/C17H11ClN2/c18-12-7-5-11(6-8-12)16-13-3-1-2-4-14(13)17-15(16)9-19-10-20-17/h1-10,16H

InChI Key

UQEHLFFDIYKZKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CN=CN=C23)C4=CC=C(C=C4)Cl

Origin of Product

United States

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